

Spectroscopic Profile of 3-Hydroxypyrazine-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxypyrazine-2-carboxylic acid**. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound.

Molecular Structure and Properties

3-Hydroxypyrazine-2-carboxylic acid ($C_5H_4N_2O_3$) is a heterocyclic compound with a molecular weight of approximately 140.10 g/mol .[1][2] Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyrazine ring, allows for the existence of tautomeric forms, primarily the 3-hydroxy-pyrazine and the 3-oxo-3,4-dihydropyrazine forms. This tautomerism can influence its spectroscopic properties.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The NMR data presented below are predicted values based on spectroscopic theory and data from structurally related pyrazine derivatives. Experimental verification is recommended.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyrazine ring and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the latter are highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for **3-Hydroxypyrazine-2-carboxylic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 11.0	Broad Singlet	1H	Carboxylic Acid (- COOH)
~11.0 - 9.0	Broad Singlet	1H	Hydroxyl/Amide (- OH/-NH)
~8.0 - 7.8	Doublet	1H	Pyrazine Ring H
~7.7 - 7.5	Doublet	1H	Pyrazine Ring H

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxylic acid group.

Table 2: Predicted ¹³C NMR Data for 3-Hydroxypyrazine-2-carboxylic acid

Chemical Shift (δ) ppm	Assignment
~165	Carboxylic Acid Carbonyl (C=O)
~155	Pyrazine Ring Carbon (C-OH)
~148	Pyrazine Ring Carbon (C-COOH)
~135	Pyrazine Ring Carbon (CH)
~128	Pyrazine Ring Carbon (CH)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Hydroxypyrazine-2-carboxylic acid** is characterized by the absorption bands of its key functional groups.

Table 3: Predicted IR Absorption Bands for 3-Hydroxypyrazine-2-carboxylic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid and Hydroxyl)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1670	Strong	C=O stretch (Amide tautomer) / C=N stretch
~1600, ~1480	Medium	C=C and C=N stretching (Pyrazine ring)
~1300	Medium	C-O stretch
~900	Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for 3-Hydroxypyrazine-2-carboxylic acid

m/z Ratio	Predicted Fragment Ion	Notes
140	[M]+•	Molecular Ion
123	[M-OH]+	Loss of hydroxyl radical
95	[M-COOH]+	Loss of carboxyl group
68	[C3H2N2O]+•	Further fragmentation of the pyrazine ring

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **3-Hydroxypyrazine-2-carboxylic acid**.

NMR Spectroscopy

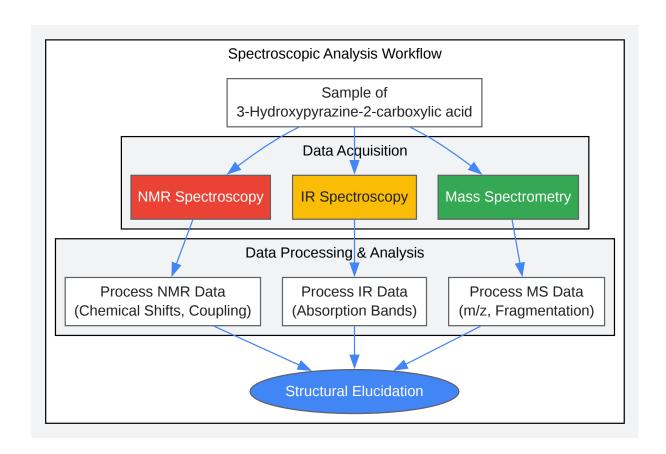
- Sample Preparation: Dissolve approximately 5-10 mg of **3-Hydroxypyrazine-2-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring the solubility of the compound and for avoiding interference with the signals of interest.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- 1H NMR Acquisition:
 - Tune and match the probe for the ¹H frequency.
 - Acquire a standard one-dimensional ¹H spectrum using a simple pulse-acquire sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
 - Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and accurate integration.
- ¹³C NMR Acquisition:
 - Tune and match the probe for the ¹³C frequency.
 - Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

• Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr). Grind the
 mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)


- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:

- Introduce the sample solution into the ion source.
- Optimize the ion source parameters (e.g., capillary voltage, desolvation temperature for ESI; electron energy for EI) to achieve stable ionization.
- Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data.

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Hydroxypyrazine-2-carboxylic acid | C5H4N2O3 | CID 565962 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxypyrazine-2-carboxylic acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581343#spectroscopic-data-of-3-hydroxypyrazine-2-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com